molecular formula C25H32O6S B14300161 Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- CAS No. 112375-50-5

Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)-

Cat. No.: B14300161
CAS No.: 112375-50-5
M. Wt: 460.6 g/mol
InChI Key: FOJBTQRXCSKPJJ-ISKFKSNPSA-N
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Description

Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- typically involves multiple steps. One common method includes the esterification of octanedioic acid with 8-methyl 1-phenyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ester and sulfonyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester and sulfonyl groups make it a valuable tool for probing biochemical processes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R*,S*)- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, while the sulfonyl group can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (R,R)-**
  • Octanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 8-methyl 1-phenyl ester, (S,S)-**

Uniqueness

The (R*,S*)- isomer of this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its (R*,R*)- and (S*,S*)- counterparts.

Properties

CAS No.

112375-50-5

Molecular Formula

C25H32O6S

Molecular Weight

460.6 g/mol

IUPAC Name

8-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]octanedioate

InChI

InChI=1S/C25H32O6S/c1-19(2)24(32(28,29)21-15-9-5-10-16-21)22(17-11-6-12-18-23(26)30-3)25(27)31-20-13-7-4-8-14-20/h4-5,7-10,13-16,19,22,24H,6,11-12,17-18H2,1-3H3/t22-,24-/m1/s1

InChI Key

FOJBTQRXCSKPJJ-ISKFKSNPSA-N

Isomeric SMILES

CC(C)[C@H]([C@@H](CCCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)C(C(CCCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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